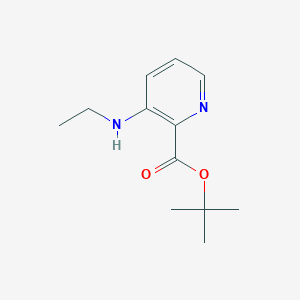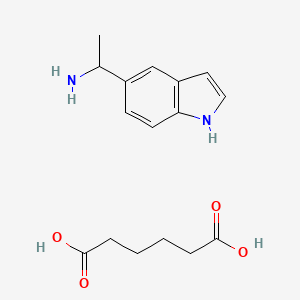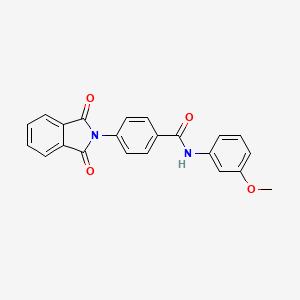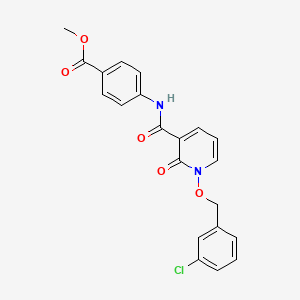
N-(4-(furan-3-yl)benzyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Reactivity
- The research by Aleksandrov and El’chaninov (2017) demonstrates the synthesis of related furan-3-carboxamide compounds through coupling and electrophilic substitution reactions, shedding light on the chemical reactivity and potential applications in the synthesis of more complex molecules (Aleksandrov & El’chaninov, 2017).
Antimicrobial Activity
- Zanatta et al. (2007) conducted a study on the antimicrobial activity of furan-3-carboxamides, indicating their potential use in combating various microorganisms, including yeast, bacteria, and fungi. This suggests that derivatives of N-(4-(furan-3-yl)benzyl)furan-3-carboxamide could have similar properties (Zanatta et al., 2007).
Fluorescent Chemosensors
- Ravichandiran et al. (2020) explored the use of a phenoxazine-based fluorescence chemosensor derived from furan-2-carboxamide for detecting Cd2+ and CN− ions. This illustrates the potential of furan-3-carboxamide derivatives in developing sensitive detection tools for environmental and biological applications (Ravichandiran et al., 2020).
Bio-imaging Applications
- The same study by Ravichandiran et al. (2020) also showed the application of their chemosensor in bio-imaging, demonstrating the potential of furan-3-carboxamide derivatives in live cell and zebrafish larva imaging, which could be significant for biological research and medical diagnostics (Ravichandiran et al., 2020).
Pharmaceutical Research
- A study by Hikmat et al. (2017) on the anti-hyperlipidemic activity of N- (benzoylphenyl)-2-furamides, which are structurally related to furan-3-carboxamides, indicates the potential of such compounds in developing treatments for hyperlipidemia and related cardiovascular diseases (Hikmat et al., 2017).
properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-16(15-6-8-20-11-15)17-9-12-1-3-13(4-2-12)14-5-7-19-10-14/h1-8,10-11H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFXCIXEJFXYEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=COC=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[6.2.0]dec-9-ene-9-carboxylic acid](/img/structure/B2437003.png)




![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide](/img/structure/B2437008.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2437014.png)
![[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2437017.png)
![methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B2437018.png)

![2-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2437023.png)
